6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound with the molecular formula C10H11F2N It is a derivative of tetrahydronaphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:
Fluorination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the 6th and 7th positions.
Amination: The difluorinated intermediate is then reacted with ammonia or an amine source under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and amination steps, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as thiols or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated tetrahydronaphthalene derivatives.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2 |
InChI Key |
DLHAFJUGDBXVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)F)N |
Origin of Product |
United States |
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